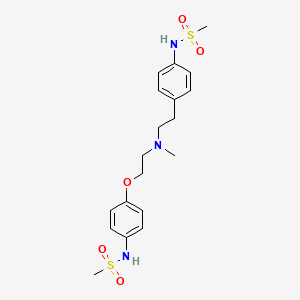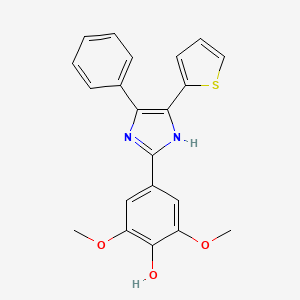
Dptip
Vue d'ensemble
Description
DPTIP is a potent and selective N-SMase2 inhibitor and brain penetrant.
Applications De Recherche Scientifique
Activité Antivirale
Dptip a été identifié comme un puissant inhibiteur de la sphingomyélinase neutre 2 (nSMase2), qui joue un rôle clé dans le cycle de réplication des flavivirus . Il a montré une activité antivirale puissante contre le virus du Nil occidental (WNV) et le virus Zika (ZIKV), avec des valeurs EC50 de 0,26 µM et 1,56 µM respectivement .
Inhibition Allostérique
this compound agit comme un inhibiteur allostérique de nSMase2 . Les inhibiteurs allostériques modifient l'activité d'une protéine en se liant à un site autre que le site actif. Des études informatiques ont révélé que this compound pourrait bloquer l'interrupteur DK dans nSMase2 .
Métabolisme Lipidique
nSMase2, l'enzyme inhibée par this compound, est impliquée dans le métabolisme lipidique . En inhibant nSMase2, this compound pourrait potentiellement influencer le métabolisme lipidique, qui est crucial pour la réplication virale .
Pénétration Cérébrale
this compound a été identifié comme un inhibiteur cérébro-pénétrant de nSMase2 . Cela signifie qu'il peut traverser la barrière hémato-encéphalique, ce qui le rend potentiellement utile dans le traitement des affections neurologiques.
Régulation de la Communication Astrocyte-Immunité Périphérique
this compound a été trouvé pour réguler la communication astrocyte-immunité périphérique après une inflammation cérébrale . En inhibant la libération de vésicules extracellulaires (EV) des astrocytes, this compound peut réduire la régulation à la hausse des cytokines dans le foie et atténuer l'infiltration des cellules immunitaires dans le cerveau .
Stratégie Thérapeutique Potentielle
La suppression de la biosynthèse des EV par l'inhibition de nSMase2 par this compound peut représenter une nouvelle stratégie thérapeutique . Cela pourrait être particulièrement utile dans les conditions où une inflammation chronique est présente, car il est connu que celle-ci augmente la régulation de nSMase2 .
Mécanisme D'action
Target of Action
DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .
Mode of Action
This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .
Pharmacokinetics
This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .
Result of Action
The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .
Analyse Biochimique
Biochemical Properties
DPTIP interacts with nSMase2, inhibiting its activity and subsequently reducing the release of EVs . This interaction is characterized by high potency (IC50 30 nM), selectivity, and metabolic stability .
Cellular Effects
This compound influences cell function by suppressing the biosynthesis of EVs through nSMase2 inhibition . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to nSMase2, inhibiting its activity and reducing the formation of ceramide, a required step in the formation and release of EVs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to dose-dependently inhibit EV release in primary astrocyte cultures .
Dosage Effects in Animal Models
In animal models, this compound (at 10 mg/kg IP) potently inhibited IL-1β-induced astrocyte-derived EV release .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it interacts with nSMase2 .
Transport and Distribution
It has been described as being brain penetrable .
Subcellular Localization
Given its role as an nSMase2 inhibitor, it is likely to be found in locations where nSMase2 is active .
Propriétés
IUPAC Name |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVHYPSBANVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351353-48-5 | |
| Record name | 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


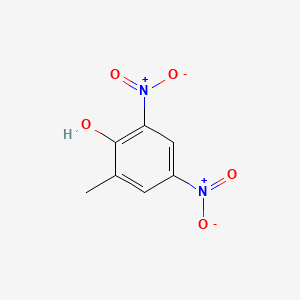
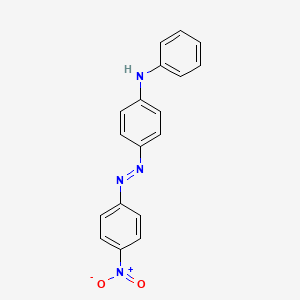
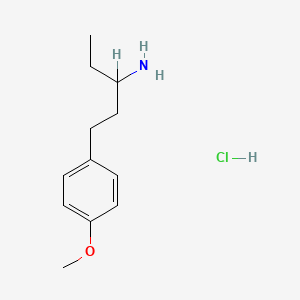
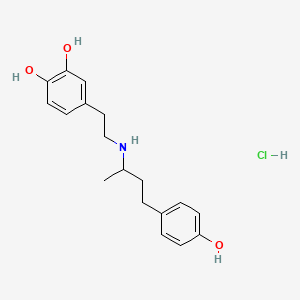
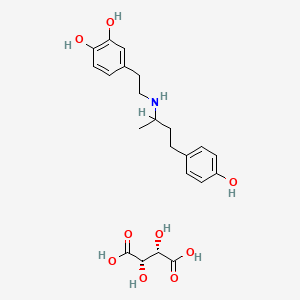
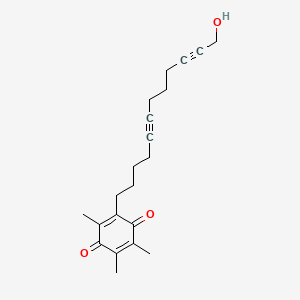
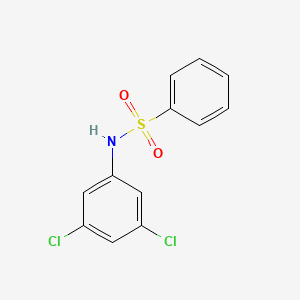

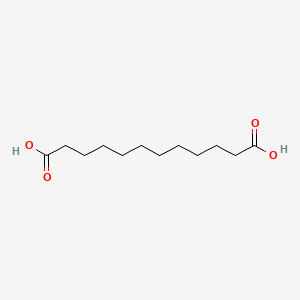
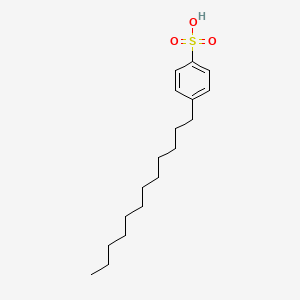
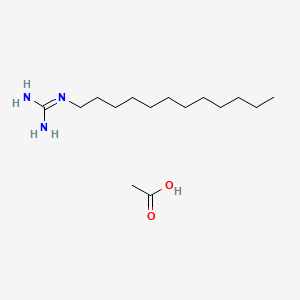
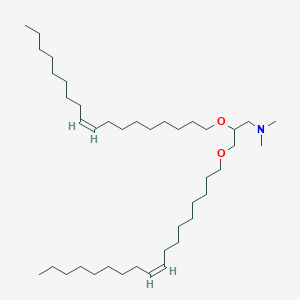
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B1670869.png)
